molecular formula C21H22O9 B020815 hydrangenol 8-O-glucoside CAS No. 67600-94-6

hydrangenol 8-O-glucoside

Cat. No. B020815
CAS RN: 67600-94-6
M. Wt: 418.4 g/mol
InChI Key: IKTPWMTZNXOEIV-VRKGAULQSA-N
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Description

Synthesis Analysis

Hydrangenol glucoside was isolated and identified from Hydrangea macrophylla, with roots being significant contributors to its synthesis. The biosynthesis involves cinnamic acid and phenylalanine as precursors, highlighting the role of acetate and phenylpropanoid compounds in the formation of hydrangenol (Ibrahim & Towers, 1960).

Molecular Structure Analysis

The molecular structure of hydrangenol 8-O-glucoside includes a dihydroisocoumarin core linked to a glucose molecule. Detailed structure elucidation was achieved using NMR and CD techniques, revealing its configuration and the presence of stereoisomers (Hashimoto, Tori, & Asakawa, 1987).

Chemical Reactions and Properties

Hydrangenol 8-O-glucoside participates in various chemical reactions, including its role in antiallergic activities, where it significantly inhibits passive cutaneous anaphylaxis reactions in rats. This indicates its potential as a principal antiallergic component in Hydrangea leaves (Matsuda, Shimoda, Yamahara, & Yoshikawa, 1999).

Physical Properties Analysis

The physical properties of hydrangenol 8-O-glucoside, such as solubility and stability, have been investigated to understand its role in biological activities and its potential therapeutic applications. For example, microwave processing has been found to be an optimal method for increasing the hydrangenol content in H. macrophylla extracts, indicating a method for enhancing its physical availability (Kim et al., 2021).

Chemical Properties Analysis

The chemical properties of hydrangenol 8-O-glucoside, including its reactivity and interaction with other molecules, have significant implications for its biological activities. It inhibits the proliferation, migration, and invasion of bladder cancer cells, indicating its potential anti-cancer activity. This effect is mediated through mechanisms involving cell cycle arrest, MAPK activation, and reduction in MMP-9 expression, showcasing its diverse chemical properties and interactions (Shin et al., 2018).

Scientific Research Applications

  • Anti-diabetic Properties : Hydrangenol from Hydrangea macrophylla var. thunbergii leaves has shown to promote adipogenesis and lower blood glucose and free fatty acid levels in mice, indicating potential anti-diabetic applications (Zhang et al., 2007).

  • Pharmaceutical Potential : The discovery of new dihydroisocoumarin glycosides, including hydrangenol 8-O-glucoside, in Hydrangea macrophylla var. thunbergii leaves, reveals their structures and potential applications in pharmaceuticals (Yoshikawa et al., 1999).

  • Cancer Research : Hydrangenol has been found to inhibit bladder cancer cell proliferation, migration, and invasion through mechanisms involving cell cycle arrest and activation of specific signaling pathways (Shin et al., 2018).

  • Skin Health : Studies have shown that hydrangenol from Hydrangea serrata leaves can reduce wrinkle formation and improve skin moisture in UVB-irradiated mice, suggesting its applications in dermatology (Myung et al., 2019).

  • Antiallergic and Antimicrobial Activities : Compounds like thunberginols and hydrangenol 8-O-glucoside have shown antiallergic and antimicrobial activities, potentially useful in treating allergies and oral infections (Yoshikawa et al., 1992).

  • Anti-inflammatory Effects : Hydrangenol has demonstrated the ability to inhibit nitric oxide production and inflammation in certain cell types by modulating various biological pathways (Kim et al., 2013).

  • Enhancement of Plant Growth : Hydrangenol has been found to enhance the growth-promoting activity of gibberellin, a hormone in plants, suggesting its use in agricultural sciences (Asen et al., 1960).

  • Preparation of Bioactive Compounds : Methods have been developed to efficiently prepare bioactive compounds like lunularic acid from hydrangenol, highlighting its utility in synthesizing compounds with diverse biological activities (Hashimoto et al., 1988).

Safety And Hazards

Hydrangenol 8-O-glucoside is advised to be handled with care. It is recommended to wash thoroughly after handling, remove contaminated clothing and wash before reuse, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, and keep away from sources of ignition .

properties

IUPAC Name

3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O9/c22-9-15-17(24)18(25)19(26)21(30-15)29-13-3-1-2-11-8-14(28-20(27)16(11)13)10-4-6-12(23)7-5-10/h1-7,14-15,17-19,21-26H,8-9H2/t14?,15-,17-,18+,19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTPWMTZNXOEIV-VRKGAULQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=C1C=CC=C2OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(OC(=O)C2=C1C=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001136569
Record name 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

hydrangenol 8-O-glucoside

CAS RN

67600-94-6
Record name 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67600-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001136569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
M Yoshikawa, T Ueda, H Shimoda… - Chemical and …, 1999 - jstage.jst.go.jp
… Furthermore, the TLC and HPLC chromatograms of hydrangenol 8O-glucoside (8) showed two spots or peaks in ca. 1 : 1 ratio, but these could not be separated because of the tautomer-…
Number of citations: 30 www.jstage.jst.go.jp
H Suzuki, T Ikeda, T Matsumoto… - … and Biological Chemistry, 1978 - Taylor & Francis
In the course of our studies on the polyphenol components of the cultured cells of amacha, seven polyphenol compounds were isolated as pure crystals. The chemical structures of …
Number of citations: 13 www.tandfonline.com
M YOSHIKAWA, H MATSUDA, H SHIMODA… - Chemical and …, 1996 - jstage.jst.go.jp
Following the characterization of thunberginols A, B, and F, six bioactive principles, thunberginols C, D, and E, thunberginol G 3’-O-glucoside,(—)-hydrangenol 4’-O—glucoside, and (+)-…
Number of citations: 63 www.jstage.jst.go.jp
Y Kim, HN Ju, P Choi, T Kim, YT Park… - Records of Natural …, 2022 - acgpubs.org
… hydrangenol and hydrangenol 8-O-glucoside are … and hydrangenol 8-O-glucoside derived from H. macrophylla on atopic dermatitis (AD). Compared with hydrangenol 8-O-glucoside, …
Number of citations: 4 www.acgpubs.org
H Matsuda, H SIMODA, J Yamahara… - Biological and …, 1999 - jstage.jst.go.jp
… Compounds 1, 3, 5, and 6 were isolated from the ethyl acetate sol— uble portion of the HDF extract”) Phyllodulcin 8-O-glucoside (2) and hydrangenol 8-O-glucoside (4) were isolated …
Number of citations: 54 www.jstage.jst.go.jp
SS Çiçek, S Vitalini, C Zidorn - Natural Product …, 2018 - journals.sagepub.com
… again hydrangenol 8-Oglucoside 8 from H. macrophylla var. otaksa [23]. Hydrangenol 8O-glucoside 8 … 5, scorzotomentosin 6, and hydrangenol 8-O-glucoside 8 showed no significant …
Number of citations: 7 journals.sagepub.com
J Hwang, K Youn, G Lim, J Lee, DH Kim, M Jun - Nutrients, 2021 - mdpi.com
… The present study investigated the anti-cholinesterase effects of two major Hydrangea-derived compounds, thunberginol C (TC) and hydrangenol 8-O-glucoside pentaacetate (HGP), …
Number of citations: 9 www.mdpi.com
H Özbek, Ö Bahadır Acıkara, İ Keskin… - Indian Journal of …, 2017 - acikerisim.medipol.edu.tr
… Chlorogenic acid and isocoumarine derivatives; hydrangenol-8O-glucoside and scorzotomentosin-4'-O-β-glucoside obtained from S. latifolia roots as major components were also …
Number of citations: 7 acikerisim.medipol.edu.tr
Ö Bahadır Acikara, J Hošek, P Babula, J Cvačka… - Molecules, 2015 - mdpi.com
Scorzonera species are used in different folk medicines to combat many diseases, including the illnesses connected with inflammation. Previous experiments showed anti-inflammatory …
Number of citations: 33 www.mdpi.com
H Matsuda, H Shimoda, M Yoshikawa - Bioorganic & medicinal chemistry, 1999 - Elsevier
… That is, hydrangenol (3) and thunberginol A (11) suppressed histamine release, while hydrangenol 8-O-glucoside (4) and 8-deoxythunberginol A (13) lacked activity. The reason why …
Number of citations: 165 www.sciencedirect.com

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